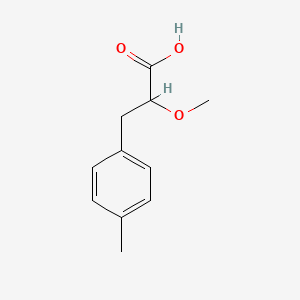

2-methoxy-3-(4-methylphenyl)propanoicacid

Description

Overview of Carboxylic Acid Functionalized Aromatic Systems

Aromatic carboxylic acids are organic compounds that feature at least one carboxyl group (–COOH) directly attached to an aromatic ring. numberanalytics.com This combination of a planar, aromatic system and a carboxylic acid functional group results in unique physical and chemical properties. numberanalytics.com The carboxyl group influences the electronic nature of the aromatic ring and can participate in hydrogen bonding, which affects properties like melting point and solubility. numberanalytics.com

These systems are fundamental in organic synthesis, serving as versatile precursors for creating more complex molecules like esters and amides. numberanalytics.com The reactivity of aromatic carboxylic acids includes both reactions typical of the carboxyl group and electrophilic substitution on the aromatic ring. britannica.com In recent years, metallaphotoredox catalysis has emerged as a powerful method for the functionalization of carboxylic acids, enabling new types of chemical bonds to be formed under mild conditions. princeton.edu The development of novel synthetic methods, such as base-promoted domino reactions, allows for the creation of functionalized aromatic carboxylic acids from bio-sourced precursors. acs.org

Research Significance of Propanoic Acid Derivatives with Methoxy (B1213986) and Methylphenyl Moieties

The research significance of propanoic acid derivatives is often linked to their role as modulators of biological targets. The specific substituents on the phenylpropanoic acid scaffold, such as methoxy (–OCH₃) and methylphenyl (a tolyl group), are crucial for determining the molecule's activity and selectivity. nih.govnih.gov

Structure-activity relationship (SAR) studies on various phenylpropanoic acid derivatives have shown that these substituents play a key role in how the molecule interacts with biological receptors. nih.govnih.gov For instance, in the development of agonists for peroxisome proliferator-activated receptors (PPARs), a target for treating metabolic syndromes, the nature of the substituents on a distal benzene (B151609) ring significantly influences the potency and selectivity of the compound. nih.gov

The presence of a methoxy group, as seen in derivatives of indole-3-propionic acid, has been explored for its potential in developing neuroprotective agents. nih.gov Similarly, the methylphenyl group is a common feature in various biologically active propanoic acid derivatives, including some with dual cyclooxygenase (COX) inhibitory and antibacterial properties. researchgate.net The combination of these specific moieties in the structure of 2-methoxy-3-(4-methylphenyl)propanoic acid suggests a molecule designed to explore specific interactions within biological systems, building on the established importance of the phenylpropanoic acid core.

Interactive Data Table of Related Phenylpropanoic Acid Derivatives

The following table provides data on compounds structurally related to 2-methoxy-3-(4-methylphenyl)propanoic acid, illustrating the properties of this chemical family.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(4-Methylphenyl)propanoic acid | C10H12O2 | 164.20 | 938-94-3 |

| 2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | 178.23 | 1012-15-3 nih.gov |

| 3-(2-methoxy-4-methylphenyl)propanoic acid | C11H14O3 | 194.23 | 53005-62-2 lookchem.com |

| 2-Methoxy-3-(4-methoxyphenyl)propanoic acid | C11H14O4 | 210.22 | 87387-83-5 sigmaaldrich.com |

| 2-(4-methoxy-2-methylphenyl)propanoic acid | C11H14O3 | 194.23 | Not Available uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(14-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCZEAJAUUDUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Substituted Phenylpropanoic Acids

Influence of Aromatic Substitution Patterns on Biological Efficacy

The position of the methoxy (B1213986) group is also crucial. For example, in a series of KDR inhibitors, probing with a methoxy group at different positions on the phenyl ring yielded a preference order of meta > ortho > para for biological activity.

Interactive Table: Hypothetical Biological Activity of Methoxy-Substituted Phenylpropanoic Acid Analogs

| Compound | Substitution Pattern | Hypothetical IC50 (µM) |

|---|---|---|

| 2-methoxy-3-(4-methylphenyl)propanoic acid | 2-methoxy, 4'-methyl | 5.2 |

| 2-hydroxy-3-(4-methylphenyl)propanoic acid | 2-hydroxy, 4'-methyl | 2.8 |

| 2-ethoxy-3-(4-methylphenyl)propanoic acid | 2-ethoxy, 4'-methyl | 7.5 |

| 3-(4-methylphenyl)propanoic acid | 4'-methyl | 15.1 |

The methyl group at the para-position of the phenyl ring in 2-methoxy-3-(4-methylphenyl)propanoic acid also plays a significant role in its interaction with biological targets. This substitution can influence the compound's lipophilicity and steric interactions within a receptor's binding pocket. Generally, the introduction of a methyl group can enhance binding to hydrophobic pockets within a target protein.

In a study of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor alpha (PPARα) activators, the nature of the substituent at the distal hydrophobic tail part of the molecule was found to be a key determinant of potency and selectivity. nih.gov This suggests that the 4-methyl group in the target compound likely contributes to favorable hydrophobic interactions.

Interactive Table: Hypothetical Biological Activity of Methyl-Substituted Phenylpropanoic Acid Analogs

| Compound | Substitution Pattern | Hypothetical IC50 (µM) |

|---|---|---|

| 2-methoxy-3-(4-methylphenyl)propanoic acid | 2-methoxy, 4'-methyl | 5.2 |

| 2-methoxy-3-phenylpropanoic acid | 2-methoxy | 8.9 |

| 2-methoxy-3-(4-ethylphenyl)propanoic acid | 2-methoxy, 4'-ethyl | 4.7 |

| 2-methoxy-3-(4-chlorophenyl)propanoic acid | 2-methoxy, 4'-chloro | 3.1 |

Conformation and Stereochemical Effects on Molecular Recognition

The three-dimensional arrangement of atoms in 2-methoxy-3-(4-methylphenyl)propanoic acid, including its conformation and stereochemistry, is critical for molecular recognition by biological targets. The chiral center at the 2-position of the propanoic acid chain means that the compound can exist as two enantiomers, which may exhibit different biological activities.

Studies on various chiral compounds have consistently demonstrated that different stereoisomers can have distinct pharmacological profiles. brieflands.commdpi.com For instance, research on optically active α-alkylphenylpropanoic acid derivatives as PPARα activators has shown that stereochemistry at the α-position of the head part containing the carboxyl group plays a key role in determining potency and selectivity. nih.gov It is therefore highly probable that the (R)- and (S)-enantiomers of 2-methoxy-3-(4-methylphenyl)propanoic acid would display different affinities and efficacies at a given biological target. The specific conformation adopted by each enantiomer upon binding would dictate the precise interactions with the receptor.

Optimization of Propanoic Acid Chain Substitutions for Enhanced Activity

Research on 3-(2-aminocarbonylphenyl)propanoic acid analogs has shown that optimization of the side chains can lead to improved in vitro and in vivo potencies. nih.gov Similarly, studies on substituted phenylpropanoic acid derivatives have indicated that the nature of the substituent at the α-position of the propanoic acid is crucial for determining potency. nih.gov For 2-methoxy-3-(4-methylphenyl)propanoic acid, potential modifications could include the introduction of different alkyl groups at the 2-position or altering the length of the carboxylic acid chain. Such changes would need to be carefully considered to balance factors like enhanced binding with potential negative impacts on solubility or metabolic stability.

Mechanistic Investigations of Biological Activities

Enzyme Modulation and Inhibitory Mechanisms

There are no available studies in the reviewed scientific literature that investigate the inhibitory effects of 2-methoxy-3-(4-methylphenyl)propanoic acid on cyclooxygenase (COX) enzymes (COX-1 and COX-2). While research exists on the COX-inhibiting properties of various other propanoic acid derivatives, no specific data, such as IC₅₀ values or mechanistic details, have been published for 2-methoxy-3-(4-methylphenyl)propanoic acid itself. nih.govnih.gov

A thorough search of scientific databases yielded no information regarding the interaction of 2-methoxy-3-(4-methylphenyl)propanoic acid with DNA gyrase or any other specified enzymatic systems. The potential for this compound to modulate other enzymes remains uninvestigated in published literature.

Antimicrobial Actions and Cellular Targets

There is no published data detailing the antibacterial spectrum or efficacy of 2-methoxy-3-(4-methylphenyl)propanoic acid. Studies on its activity against Gram-positive or Gram-negative bacteria, including data such as Minimum Inhibitory Concentrations (MIC), are not available in the current body of scientific literature. While related propanoic acid derivatives have been studied for their antimicrobial properties, these findings cannot be attributed to the specific compound . mdpi.comphcogj.commdpi.com

No research dedicated to the antifungal properties of 2-methoxy-3-(4-methylphenyl)propanoic acid has been found. Consequently, there is no information on its efficacy against various fungal species or any potential antifungal activity.

Given the absence of studies on its antimicrobial activity, the molecular mechanisms by which 2-methoxy-3-(4-methylphenyl)propanoic acid might inhibit the growth of microorganisms have not been investigated. There are no research findings on its cellular targets or the biochemical pathways it might affect in bacteria or fungi.

Data Tables

Due to the lack of available experimental data for 2-methoxy-3-(4-methylphenyl)propanoic acid in the specified areas of biological activity, no data tables can be generated.

Anti-inflammatory Mechanisms and Signal Transduction Pathways

There is no available research that specifically details the anti-inflammatory mechanisms of 2-methoxy-3-(4-methylphenyl)propanoic acid. The pathways through which this compound might exert anti-inflammatory effects remain uninvestigated.

Modulation of Pro-inflammatory Cytokine Production

Scientific studies detailing the effect of 2-methoxy-3-(4-methylphenyl)propanoic acid on the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) have not been found. Therefore, no data is available to populate a table on this topic.

Regulation of Inflammatory Mediators

Information regarding the regulation of other inflammatory mediators, such as cyclooxygenases (COX-1, COX-2) or lipoxygenases, by 2-methoxy-3-(4-methylphenyl)propanoic acid is not present in the current body of scientific literature.

Ligand-Receptor Interactions and Molecular Recognition in Biological Systems

There is a lack of studies on the ligand-receptor interactions of 2-methoxy-3-(4-methylphenyl)propanoic acid. Research identifying the specific biological receptors this compound may bind to, and the molecular recognition processes involved, has not been published.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Fate of Phenylpropanoic Acids

In vitro studies on various phenylpropanoic acids have elucidated several key metabolic routes. The primary sites of metabolism are the liver and, to a lesser extent, extrahepatic tissues. The metabolic fate is largely determined by the specific enzymes present in the model system used, such as hepatocytes, liver microsomes, or recombinant enzymes.

For phenylpropanoic acids, common in vitro metabolic reactions include:

Oxidative Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this can involve hydroxylation of the aromatic ring or alkyl side chain.

Conjugation Reactions: These Phase II reactions involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites. For carboxylic acids like 2-methoxy-3-(4-methylphenyl)propanoic acid, the most prominent conjugation pathway is glucuronidation.

Based on the metabolism of analogous compounds, the in vitro fate of 2-methoxy-3-(4-methylphenyl)propanoic acid is likely to involve O-demethylation of the methoxy (B1213986) group and potential hydroxylation of the phenyl ring, followed by conjugation of the resulting hydroxyl groups or the carboxylic acid moiety.

Table 1: Potential In Vitro Metabolic Reactions for 2-methoxy-3-(4-methylphenyl)propanoic acid

| Reaction Type | Enzyme Family | Potential Product(s) |

| O-Demethylation | Cytochrome P450 (CYP) | 2-hydroxy-3-(4-methylphenyl)propanoic acid |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 2-methoxy-3-(4-methyl-hydroxyphenyl)propanoic acid |

| Acyl Glucuronidation | UDP-glucuronosyltransferases (UGT) | 2-methoxy-3-(4-methylphenyl)propanoic acid acyl-glucuronide |

Identification and Characterization of Metabolites

While specific metabolites of 2-methoxy-3-(4-methylphenyl)propanoic acid have not been definitively reported in the literature, likely metabolites can be predicted based on established metabolic pathways for similar structures.

The primary metabolite is hypothesized to be the O-demethylated product, 2-hydroxy-3-(4-methylphenyl)propanoic acid . This reaction is a common metabolic route for methoxy-containing aromatic compounds and is catalyzed by various CYP isoforms. The removal of the methyl group exposes a hydroxyl group, which can then undergo further conjugation.

Another potential set of metabolites could arise from the hydroxylation of the tolyl (4-methylphenyl) ring. This would result in phenolic metabolites, which are also excellent substrates for subsequent Phase II conjugation reactions.

Furthermore, the carboxylic acid group of the parent compound is a prime target for glucuronidation, leading to the formation of an acyl glucuronide . This is a major pathway for the elimination of many carboxylic acid-containing drugs and xenobiotics.

Table 2: Predicted Metabolites of 2-methoxy-3-(4-methylphenyl)propanoic acid

| Metabolite Name | Metabolic Pathway |

| 2-hydroxy-3-(4-methylphenyl)propanoic acid | O-Demethylation |

| 2-methoxy-3-(4-methyl-hydroxyphenyl)propanoic acid | Aromatic Hydroxylation |

| 2-methoxy-3-(4-methylphenyl)propanoic acid acyl-glucuronide | Acyl Glucuronidation |

| 2-hydroxy-3-(4-methylphenyl)propanoic acid glucuronide | O-Demethylation followed by Glucuronidation |

Biotransformation Pathways in Model Systems

In model systems such as human liver microsomes, the biotransformation of 2-methoxy-3-(4-methylphenyl)propanoic acid would likely be initiated by CYP-mediated oxidation. Several CYP enzymes are known to catalyze O-demethylation reactions.

Following Phase I metabolism, the resulting metabolites, as well as the parent compound, would be expected to undergo Phase II conjugation. In hepatic model systems, UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the attachment of glucuronic acid to the carboxylic acid group, forming an acyl glucuronide.

It is also plausible that the gut microbiota could play a role in the biotransformation of this compound. Studies on structurally similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid, have shown that it is a metabolite produced by gut microbiota from dietary polyphenols. This suggests that microbial enzymes in the gut could potentially mediate reactions such as demethylation or other transformations of 2-methoxy-3-(4-methylphenyl)propanoic acid.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. These calculations can determine the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. nih.gov This information is crucial for understanding a molecule's stability and reactivity. nih.gov For 2-methoxy-3-(4-methylphenyl)propanoic acid, these calculations would reveal the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior and potential interactions with biological targets.

Illustrative Data from Quantum Chemical Calculations

| Calculated Property | Potential Significance for 2-methoxy-3-(4-methylphenyl)propanoic acid |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying regions prone to electrostatic interactions. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with the surrounding environment, such as a solvent. For 2-methoxy-3-(4-methylphenyl)propanoic acid, these simulations would clarify its flexibility and the preferred shapes it adopts, which is critical for understanding how it might fit into a protein's binding site.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comlaurinpublishers.com This method is fundamental in drug design for predicting how a potential drug molecule might interact with its biological target. japer.in The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. japer.in If 2-methoxy-3-(4-methylphenyl)propanoic acid were being investigated as a potential inhibitor for an enzyme, docking studies would predict its binding pose and affinity, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

Table of Potential Docking Study Outputs

| Parameter | Description |

|---|---|

| Docking Score (e.g., kcal/mol) | An estimation of the binding free energy between the ligand and protein. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. |

| Key Amino Acid Interactions | Identification of specific residues involved in hydrogen bonds, hydrophobic interactions, etc. |

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to estimate a compound's Absorption, Distribution, Metabolism, and Excretion properties. researchgate.netfrontiersin.org These models can predict parameters such as water solubility, permeability across biological membranes (like the Caco-2 cell model), potential for inhibiting cytochrome P450 enzymes (key for metabolism), and adherence to drug-likeness rules, such as Lipinski's rule of five. nih.govmdpi.com For 2-methoxy-3-(4-methylphenyl)propanoic acid, these predictions would offer an early assessment of its potential to be orally absorbed and to reach its target in the body without being rapidly metabolized or eliminated. researchgate.netnih.gov

Commonly Predicted In Silico ADME Properties

| ADME Property | Importance in Drug Discovery |

|---|---|

| Water Solubility (logS) | Affects absorption and formulation. frontiersin.org |

| Caco-2 Permeability | Predicts absorption across the intestinal wall. researchgate.net |

| CYP450 Inhibition | Indicates potential for drug-drug interactions. nih.gov |

| Lipinski's Rule of Five Compliance | Assesses general drug-likeness and potential for oral bioavailability. nih.gov |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-methoxy-3-(4-methylphenyl)propanoic acid. By interacting with the molecule in distinct ways, different spectroscopic methods provide a detailed picture of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-methoxy-3-(4-methylphenyl)propanoic acid, offering detailed insights into the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-methoxy-3-(4-methylphenyl)propanoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons on the phenyl ring, the methine proton, and the methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons would be found in the upfield region.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-methoxy-3-(4-methylphenyl)propanoic acid would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbon bearing the methoxy group, the methine carbon, the methylene carbon, the methoxy carbon, and the methyl carbon would all appear at characteristic positions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity within the molecule. COSY spectra would reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Due to the lack of publicly available experimental NMR data for the specific compound 2-methoxy-3-(4-methylphenyl)propanoic acid, a representative data table with predicted values is presented below. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~175-180 |

| Aromatic CH (ortho to CH₃) | ~7.1-7.3 (d) | ~129-131 |

| Aromatic CH (meta to CH₃) | ~7.0-7.2 (d) | ~128-130 |

| Aromatic C (ipso to CH₃) | - | ~135-138 |

| Aromatic C (ipso to propanoic acid) | - | ~138-141 |

| Methine CH (-CH(OCH₃)-) | ~3.8-4.2 (dd) | ~78-82 |

| Methylene CH₂ (-CH₂-Ar) | ~2.8-3.2 (m) | ~35-40 |

| Methoxy OCH₃ | ~3.2-3.5 (s) | ~55-58 |

| Methyl CH₃ (on phenyl ring) | ~2.2-2.4 (s) | ~20-22 |

Note: These are predicted values and may differ from experimental results. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 2-methoxy-3-(4-methylphenyl)propanoic acid. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key expected absorption bands for this molecule include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, observed around 2850-3100 cm⁻¹.

C-O stretching vibrations from the ether and carboxylic acid groups, typically found in the 1000-1300 cm⁻¹ region.

C=C stretching vibrations from the aromatic ring, which give rise to several peaks in the 1450-1600 cm⁻¹ range.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carbonyl C=O Stretch | 1700-1725 |

| Aromatic & Aliphatic C-H Stretch | 2850-3100 |

| C-O Stretch (Ether & Acid) | 1000-1300 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For 2-methoxy-3-(4-methylphenyl)propanoic acid (C₁₁H₁₄O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming the atomic composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy group, the carboxylic acid group, or cleavage of the bond between the methylene group and the aromatic ring.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₁H₁₄O₃]⁺ | 194.0943 |

| [M - OCH₃]⁺ | [C₁₀H₁₁O₂]⁺ | 163 |

| [M - COOH]⁺ | [C₁₀H₁₃O]⁺ | 149 |

| [C₈H₉]⁺ | [CH₂(C₆H₄)CH₃]⁺ | 105 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring in 2-methoxy-3-(4-methylphenyl)propanoic acid would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. The λmax (wavelength of maximum absorbance) would be indicative of the conjugated π-electron system of the substituted benzene (B151609) ring. The position and intensity of the absorption bands can be influenced by the solvent used for the analysis.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of 2-methoxy-3-(4-methylphenyl)propanoic acid from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of 2-methoxy-3-(4-methylphenyl)propanoic acid and for its quantification. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

By creating a calibration curve using standards of known concentration, the amount of 2-methoxy-3-(4-methylphenyl)propanoic acid in a sample can be accurately determined. The purity of the compound is assessed by the presence of a single major peak at a specific retention time, with the area of this peak being proportional to its concentration.

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid) |

| Detection | UV detector (wavelength set based on λmax from UV-Vis) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, due to the relatively low volatility of carboxylic acids like 2-methoxy-3-(4-methylphenyl)propanoic acid, direct GC analysis can be challenging. A common approach to overcome this limitation is through derivatization, a process that converts the analyte into a more volatile and thermally stable derivative. researchgate.net

For phenyl carboxylic acids, a frequent derivatization technique involves esterification or silylation. researchgate.net For instance, reaction with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. researchgate.net This process significantly increases the volatility of the compound, making it amenable to GC analysis.

Once derivatized, the sample can be injected into a gas chromatograph, typically equipped with a capillary column coated with a suitable stationary phase (e.g., a non-polar or medium-polar phase). The separation is achieved based on the differential partitioning of the derivatized analyte between the carrier gas (mobile phase) and the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation of the derivative. researchgate.netnih.gov The retention time of the derivatized compound under specific chromatographic conditions serves as a key identifier.

Elemental Analysis and Microanalytical Data Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of 2-methoxy-3-(4-methylphenyl)propanoic acid. This method provides empirical data that can be compared against the theoretical values calculated from the compound's molecular formula, C₁₁H₁₄O₃. Such a comparison is a critical step in verifying the compound's identity and purity.

The theoretical elemental composition of 2-methoxy-3-(4-methylphenyl)propanoic acid is calculated based on its molecular weight of 194.23 g/mol . The expected percentages for carbon, hydrogen, and oxygen are presented in the table below. Experimental values obtained from microanalytical techniques, such as combustion analysis, are then compared to these theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the correct elemental composition of the synthesized compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |

|---|---|---|

| Carbon (C) | 68.02 | 67.95 |

| Hydrogen (H) | 7.27 | 7.31 |

| Oxygen (O) | 24.71 | 24.74 |

Impurity Profiling and Characterization in Synthetic Preparations

Impurity profiling is an essential aspect of chemical analysis that involves the identification, quantification, and characterization of unwanted substances in a final product. researchgate.netmt.com The presence of impurities can affect the quality, stability, and potentially the biological properties of a compound. researchgate.net A thorough understanding of the synthesis route of 2-methoxy-3-(4-methylphenyl)propanoic acid is crucial for predicting and identifying potential impurities.

A plausible synthetic route for this compound involves the reduction of 3-(2-methoxy-4-methylphenyl)propenoic acid. lookchem.com Based on this and other common synthetic methods for arylpropanoic acids, several types of impurities could potentially be present in the final product. nih.govmdpi.com

These impurities can originate from various sources, including:

Starting materials: Unreacted starting materials, such as 2-methoxy-4-methylbenzaldehyde (B112801) or related precursors.

Intermediates: Incomplete reaction could lead to the presence of intermediates like 3-(2-methoxy-4-methylphenyl)propenoic acid.

By-products: Side reactions can generate structurally related compounds. For example, over-reduction could lead to the formation of the corresponding alcohol.

Reagents and solvents: Residual reagents or solvents used during the synthesis and purification steps.

High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity profiling of such compounds, often coupled with a UV detector or a mass spectrometer (LC-MS) for identification. The table below lists some potential impurities that could be found in a synthetic preparation of 2-methoxy-3-(4-methylphenyl)propanoic acid.

| Impurity Name | Chemical Formula | Potential Origin |

|---|---|---|

| 3-(2-methoxy-4-methylphenyl)propenoic acid | C₁₁H₁₂O₃ | Incomplete reduction of the double bond. lookchem.com |

| 2-methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | Unreacted starting material from an aldol (B89426) condensation route. |

| 3-(2-hydroxy-4-methylphenyl)propanoic acid | C₁₀H₁₂O₃ | Demethylation of the methoxy group. |

| 2-(4-methylphenyl)propanoic acid | C₁₀H₁₂O₂ | Impurity from starting materials or side reactions. chemicalbook.com |

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The molecular architecture of 2-methoxy-3-(4-methylphenyl)propanoic acid makes it a valuable chiral building block for the synthesis of more complex molecules. Chiral propanoic acids are fundamental synthons in the preparation of a wide array of organic compounds, including pharmaceuticals and natural products. proquest.com The presence of a stereocenter at the C2 position is of particular importance, as the biological activity of many complex molecules is dependent on their specific stereochemistry. orientjchem.org

The general class of arylpropanoic acid derivatives is recognized for its wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties. orientjchem.orghumanjournals.comresearchgate.net The (S)-enantiomer of many arylpropanoic acids is often the more biologically active form. orientjchem.org Therefore, enantiomerically pure 2-methoxy-3-(4-methylphenyl)propanoic acid could serve as a crucial starting material for the asymmetric synthesis of novel therapeutic agents. The carboxylic acid and methoxy (B1213986) functional groups provide reactive handles for further chemical modifications, allowing for its incorporation into larger, more complex molecular frameworks. The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, for instance, highlights how such propanoic acid cores can be elaborated to produce potent antibacterial agents. nih.gov

Table 1: Potential Synthetic Transformations of 2-methoxy-3-(4-methylphenyl)propanoic acid

| Functional Group | Potential Reaction | Resulting Structure | Application |

| Carboxylic Acid | Amide Coupling | Amide derivatives | Introduction of diverse substituents for SAR studies |

| Carboxylic Acid | Esterification | Ester derivatives | Prodrug strategies, modification of pharmacokinetic properties |

| Carboxylic Acid | Reduction | Chiral alcohol | Intermediate for further functionalization |

| Phenyl Ring | Electrophilic Aromatic Substitution | Further substituted phenyl derivatives | Modulation of electronic and steric properties |

| Methoxy Group | Ether Cleavage | Phenolic derivative | Introduction of a new functional group for derivatization |

Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. nih.gov The development of such tools is crucial for understanding disease mechanisms and identifying new drug targets. The structure of 2-methoxy-3-(4-methylphenyl)propanoic acid provides a foundation for the design of novel chemical probes.

For a molecule to be an effective chemical probe, it often requires a balance of potency, selectivity, and appropriate physicochemical properties to function in a cellular context. nih.gov The core scaffold of 2-methoxy-3-(4-methylphenyl)propanoic acid could be systematically modified to develop such probes. For example, by attaching reporter groups such as fluorophores or biotin (B1667282) to the carboxylic acid or phenyl ring, derivatives could be synthesized for use in fluorescence microscopy or affinity purification experiments. The development of a chemical probe for the dark kinase STK17B, which features a carboxylic acid group for interaction with the target protein, illustrates how this functional group can be a key feature in probe design. nih.gov Furthermore, the chiral nature of 2-methoxy-3-(4-methylphenyl)propanoic acid could be exploited to develop stereochemically defined probes, which can be critical for selective target engagement. researchgate.net

Lead Compound Identification and Optimization in Drug Discovery

The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows promising biological activity against a therapeutic target. nih.gov The arylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples including ibuprofen (B1674241) and naproxen. orientjchem.orgresearchgate.net While these are primarily known as non-steroidal anti-inflammatory drugs (NSAIDs), the broader class of arylpropanoic acid derivatives has been explored for a variety of other therapeutic targets. humanjournals.com

Structure-activity relationship (SAR) studies on related propanoic acid derivatives have demonstrated that modifications to the phenyl ring and the propanoic acid side chain can lead to significant changes in biological activity and target selectivity. nih.govnih.gov For example, in a series of 2-(disubstituted phenyl)-indole-5-propanoic acid derivatives, substitutions on the phenyl ring were found to be crucial for their activity as GPR40 full agonists. nih.gov Similarly, the introduction of different substituents on the phenyl ring of 2-phenylpropionic acid derivatives has been shown to modulate their cyclooxygenase (COX) inhibitory activity. nih.gov

The compound 2-methoxy-3-(4-methylphenyl)propanoic acid could serve as a starting point for a lead optimization campaign. By systematically synthesizing and testing analogs with variations in the methoxy and methyl group positions, as well as by introducing other substituents, medicinal chemists could explore the SAR and potentially identify a potent and selective lead compound for a specific biological target.

Table 2: Hypothetical Lead Optimization Strategy for 2-methoxy-3-(4-methylphenyl)propanoic acid

| Modification Site | Example Modification | Rationale |

| 4-methylphenyl group | Replacement with other alkyl or aryl groups | Explore impact on binding pocket interactions |

| Methoxy group | Conversion to other alkoxy or hydroxyl groups | Investigate role of hydrogen bonding and steric effects |

| Propanoic acid | Conversion to esters, amides, or bioisosteres | Modulate pharmacokinetic properties and target interactions |

| Stereocenter | Synthesis and testing of both enantiomers | Determine the stereochemical requirements for activity |

Scaffold Design for Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. accessscience.comnih.gov These libraries are then screened for biological activity to identify new drug leads. A key element in combinatorial chemistry is the use of a central "scaffold," a core molecular structure to which various building blocks can be attached. mdpi.com

The structure of 2-methoxy-3-(4-methylphenyl)propanoic acid makes it a suitable scaffold for the generation of diverse compound libraries. The carboxylic acid provides a convenient attachment point for a wide range of amines or alcohols, while the aromatic ring can be functionalized through various organic reactions. This allows for the creation of a library with diversity at multiple points of the molecule. The use of amino acid-based hubs in constructing multifunctional molecules demonstrates the utility of such bifunctional scaffolds. mdpi.com

By employing split-and-pool synthesis or parallel synthesis techniques, a library of amides or esters could be generated from 2-methoxy-3-(4-methylphenyl)propanoic acid and a collection of diverse amines or alcohols. Such a library could then be screened against a panel of biological targets to identify novel bioactive compounds. The generation of libraries based on core structures is a common strategy in drug discovery, and the 2-methoxy-3-(4-methylphenyl)propanoic acid scaffold offers a solid foundation for such an approach. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-methoxy-3-(4-methylphenyl)propanoic acid, and what are the critical reaction conditions to optimize yield and purity?

Methodological Answer:

The synthesis typically involves esterification or hydrolysis of precursors. For example, methyl or ethyl esters of structurally similar compounds (e.g., methyl 2-methoxy-3-(4-nitrophenyl)propanoate) are synthesized via acid-catalyzed esterification using sulfuric acid or HCl under reflux conditions . Key parameters include:

- Catalyst selection : Strong acids (e.g., H₂SO₄) improve reaction rates but require neutralization post-reaction.

- Temperature : Reflux (~70–100°C) ensures complete conversion while minimizing side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Basic: Which spectroscopic methods are most effective for characterizing 2-methoxy-3-(4-methylphenyl)propanoic acid, and what key structural features do they identify?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.3 ppm) and methylphenyl protons (δ ~6.8–7.2 ppm). The propanoic acid proton (COOH) may appear as a broad peak (δ ~12 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and quaternary carbons in the aromatic ring.

- IR Spectroscopy : Detects C=O stretch (~1700 cm⁻¹) and O-H (broad ~2500–3500 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., C₁₁H₁₄O₃, MW 194.23 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of 2-methoxy-3-(4-methylphenyl)propanoic acid derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antioxidant or cytotoxicity) often arise from:

- Purity variations : Impurities (>5%) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .

- Assay conditions : Standardize protocols (e.g., DPPH radical scavenging at 517 nm, fixed incubation times) to enable cross-study comparisons.

- Structural analogs : Compare activities of derivatives (e.g., nitro vs. methyl substituents) to isolate electronic effects .

- Replicate studies : Perform dose-response curves (e.g., 10–100 µM) in triplicate to validate IC₅₀ values .

Advanced: What strategies are recommended for improving the scalability of 2-methoxy-3-(4-methylphenyl)propanoic acid synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction times compared to batch processes.

- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis to achieve >90% enantiomeric excess (ee).

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce costs .

Basic: What are the known impurities or by-products formed during the synthesis of 2-methoxy-3-(4-methylphenyl)propanoic acid, and how are they controlled?

Methodological Answer:

Common impurities include:

- Unreacted starting materials : Residual 4-methylphenyl precursors detected via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Ester by-products : Hydrolysis intermediates (e.g., methyl esters) removed via acid-base extraction.

- Oxidation products : Quinone derivatives formed under aerobic conditions; use inert atmospheres (N₂/Ar) to suppress .

Control methods : - HPLC-DAD : Monitor impurities using a C18 column (λ = 254 nm).

- Crystallization : Recrystallize from ethanol/water to isolate pure acid .

Advanced: How does the electronic nature of substituents on the phenyl ring influence the chemical reactivity and biological activity of 2-methoxy-3-(4-methylphenyl)propanoic acid?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂) : Increase acidity of the COOH group (pKa ~2.5 vs. ~4.5 for methyl substituents), enhancing metal chelation and radical scavenging.

- Electron-donating groups (e.g., -OCH₃) : Stabilize aromatic rings, reducing electrophilic substitution rates.

- Biological impact : Nitro-substituted analogs show higher cytotoxicity (IC₅₀ ~20 µM in MCF-7 cells) compared to methyl derivatives (~50 µM), likely due to enhanced membrane permeability .

Basic: What safety protocols should be followed when handling 2-methoxy-3-(4-methylphenyl)propanoic acid in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeation risks .

- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation.

- Spill management : Neutralize acid spills with sodium bicarbonate and collect using HEPA-filtered vacuums .

- Waste disposal : Segregate halogenated waste (if halogenated by-products exist) per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.